![molecular formula C22H17ClN2O3S B2735823 3-((4-chlorophenyl)sulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine CAS No. 895642-93-0](/img/structure/B2735823.png)
3-((4-chlorophenyl)sulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine
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Description
3-((4-chlorophenyl)sulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. It is also known as CSQ and has been widely studied for its potential use in various scientific research applications.
Scientific Research Applications
Antibacterial Activity
A study on the synthesis of novel quinoxaline sulfonamides, which are structurally related to the compound , revealed their potent antibacterial activities. These compounds were synthesized via a facile and efficient method, and their efficacy was tested against Staphylococcus spp. and Escherichia coli bacteria, demonstrating significant antibacterial properties (Alavi et al., 2017).
Antiviral Activity
Research into the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid uncovered their antiviral potential. These compounds exhibited anti-tobacco mosaic virus activity, highlighting the scope of related sulfonamides in antiviral research (Chen et al., 2010).
Antimicrobial Activity
The synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones revealed notable antibacterial and antifungal activities. These compounds were tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, showcasing broad-spectrum antimicrobial efficacy (Patel et al., 2010).
Molecular Structure Analysis
A detailed study on the molecular structure and crystal packing of 4-aminophenyl (4-substituted phenyl) sulfones provided insights into the structural distortions, spectroscopic parameters, and electronic substituent effects. This research underscores the importance of understanding the structural aspects of sulfonamides for their application in various fields (Bertolasi et al., 1993).
Synthetic Methodology
The palladium-catalyzed amination of aryl halides and aryl triflates involving compounds like N-Hexyl-2-Methyl-4-Methoxyaniline and N-Methyl-N-(4-Chlorophenyl)Aniline demonstrates the versatility of sulfonamide derivatives in organic synthesis. This method highlights the role of sulfonamides in the development of new synthetic pathways (Wolfe & Buchwald, 2003).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-28-17-6-4-5-16(13-17)25-22-19-7-2-3-8-20(19)24-14-21(22)29(26,27)18-11-9-15(23)10-12-18/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPJFRCWBPHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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